molecular formula C20H14ClN3OS B4708351 8-chloro-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide

8-chloro-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide

Cat. No. B4708351
M. Wt: 379.9 g/mol
InChI Key: GVEJHFSZOYGCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various types of B-cell malignancies.

Mechanism of Action

8-chloro-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. It has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and ibrutinib. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of 8-chloro-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide is its specificity for BTK, which reduces the likelihood of off-target effects. This compound has also been shown to be effective in preclinical models of B-cell malignancies, making it a promising candidate for further development. However, one limitation of this compound is its potential for drug resistance, which may limit its long-term efficacy.

Future Directions

For research on 8-chloro-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide include the evaluation of its efficacy in clinical trials, particularly in combination with other anti-cancer agents. The development of biomarkers to predict response to this compound may also be an important area of investigation. Additionally, the potential for drug resistance and the development of strategies to overcome this resistance will be an important area of future research.

Scientific Research Applications

8-chloro-2-(2-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and ibrutinib.

properties

IUPAC Name

8-chloro-2-pyridin-2-yl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-16-7-3-6-14-15(20(25)23-12-13-5-4-10-26-13)11-18(24-19(14)16)17-8-1-2-9-22-17/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEJHFSZOYGCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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